Mitozolomide

Overview

Description

Mitozolomide is an antineoplastic compound belonging to the imidazotetrazine class of drugs. It was initially developed for its potential to treat various cancers, particularly malignant melanoma. its clinical development was halted during Phase II trials due to severe and unpredictable bone marrow suppression

Preparation Methods

The synthesis of mitozolomide involves the interaction of 5-diazoimidazole-4-carboxamide with an isocyanate in a mixed solvent system. The reaction conditions typically involve the use of 2-chloroethyl isocyanate and a range of aryl isocyanates

Chemical Reactions Analysis

Mitozolomide undergoes several types of chemical reactions, including:

Ring-opening reactions: In aqueous sodium carbonate, this compound and its 3-alkyl congeners ring-open to form 5-(3-alkyltriazen-1-yl)imidazole-4-carboxamides.

Decomposition reactions: The 3-methyl and 3-ethyl analogues decompose in alcohols to form 2-azahypoxanthine and 5-amino-1-alkoxycarbonylimidazole-4-carboxamides.

Reactions with nucleophiles: This compound reacts with oxygen, nitrogen, halogen, and carbon nucleophiles, leading to various products.

Scientific Research Applications

Mitozolomide has been studied extensively for its antitumor activity. It has shown promising effects against human melanoma xenografts and has been used in preclinical models to study its potential as an alternative to dacarbazine . Additionally, this compound has been investigated for its ability to cross-link DNA, making it a valuable tool in cancer research . Its unique chemical structure also makes it a subject of interest in the study of DNA-damaging agents and their effects on cell division .

Mechanism of Action

Mitozolomide functions as a prodrug that undergoes spontaneous hydrolysis to produce a highly reactive methyl diazonium cation. This cation methylates various residues on adenosine and guanine bases, leading to DNA lesions and eventual apoptosis . The compound’s ability to cross-link DNA is a key aspect of its antitumor activity . The molecular targets and pathways involved include the DNA repair systems, which are often impaired in cancer cells, rendering them sensitive to alkylating agents .

Comparison with Similar Compounds

Mitozolomide is similar to other imidazotetrazine derivatives, such as temozolomide and dacarbazine. Temozolomide, a less toxic analogue of this compound, has been in clinical use since 1999 and is used to treat glioblastoma multiforme and refractory anaplastic astrocytoma . Dacarbazine is another alkylating agent used in the treatment of melanoma . This compound’s unique feature is its severe bone marrow suppression, which led to its discontinuation in clinical trials .

Properties

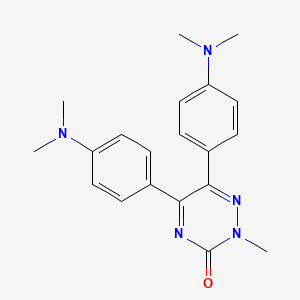

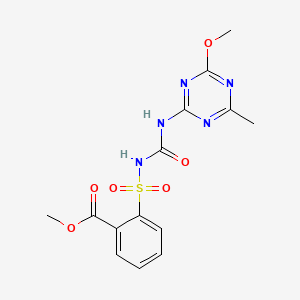

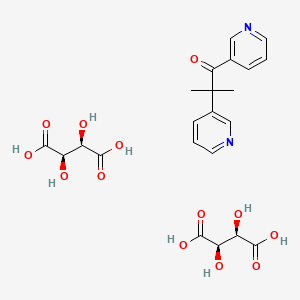

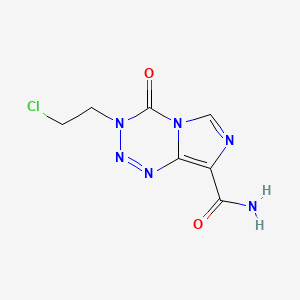

IUPAC Name |

3-(2-chloroethyl)-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6O2/c8-1-2-14-7(16)13-3-10-4(5(9)15)6(13)11-12-14/h3H,1-2H2,(H2,9,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYYPFGTSJXNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2N1C(=O)N(N=N2)CCCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234862 | |

| Record name | Mitozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O 0.0 (mg/mL), Buffer, pH 4 0.0 (mg/mL), Buffer, pH 9 <= 0.7 (mg/mL), EtOH 0.0 (mg/mL), DMA <= 4.9 (mg/mL), DMSO <= 5.1 (mg/mL), CHCl3 <= 0.7 (mg/mL), EtOAc 0.0 (mg/mL), t-BuOH 0.0 (mg/mL), 90% BuOH <= 0.8 (mg/mL), Ether 0.0 (mg/mL), THF <= 2.0 (mg/mL) | |

| Record name | MITOZOLOMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/353451%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

85622-95-3 | |

| Record name | Mitozolomide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85622-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitozolomide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitozolomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitozolomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitozolomide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.079.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOZOLOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3U7286V3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does mitozolomide exert its antitumor activity?

A1: this compound acts as a prodrug, undergoing ring opening within the major groove of DNA. [] This generates a reactive chloroethyldiazonium ion intermediate, which subsequently alkylates nucleophilic sites in DNA, primarily the N-7 and O-6 positions of guanine. [, , ] This alkylation disrupts DNA structure and function, ultimately leading to cell death. [, ]

Q2: What makes the O-6 position of guanine a crucial target for this compound's action?

A2: Alkylation of the O-6 position of guanine is particularly detrimental as it leads to the formation of cytotoxic lesions that are recognized by the DNA mismatch repair (MMR) pathway. [] This recognition triggers apoptosis, contributing significantly to the antitumor effect of this compound. [, , ]

Q3: Does this compound form DNA interstrand crosslinks?

A3: Yes, this compound is unique among the imidazotetrazines in its ability to form DNA interstrand crosslinks. [, ] These crosslinks are highly cytotoxic and contribute to the potency of this compound against tumor cells.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H7ClN6O2, and its molecular weight is 242.63 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not detail specific spectroscopic data, techniques like NMR and mass spectrometry are commonly employed to characterize and confirm the structure of this compound and its derivatives. [, , ]

Q6: How stable is this compound under various conditions?

A6: this compound exhibits sensitivity to base hydrolysis, undergoing rapid degradation at pH above 7. [] It is more stable under acidic conditions. This base sensitivity necessitates specific considerations during formulation and handling. [, ]

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research focuses on the antitumor activity of this compound rather than any catalytic properties. Its primary mechanism involves direct DNA alkylation rather than catalysis.

Q8: Have computational methods been used to study this compound?

A8: Yes, molecular modeling studies have provided insights into the structural properties of this compound and its derivatives. These studies have examined the importance of hydrogen bonding interactions and the electronic properties of the molecule. [, , ]

Q9: How do structural modifications of this compound impact its activity?

A9: Research on this compound derivatives has revealed key structure-activity relationships. For example, the 8-carboxamide group plays a crucial role in activity, with modifications often leading to decreased potency. [, , ] Additionally, the size and nature of the substituent at the 3-position significantly influence antitumor activity. [, ]

Q10: Are there specific structural features that contribute to this compound's DNA binding affinity?

A10: Molecular modeling suggests that the planar structure of the imidazotetrazine ring system and the presence of hydrogen bond donors on the 8-carboxamide substituent contribute to this compound's ability to interact with the major groove of DNA. [, ]

Q11: What are the SHE regulations surrounding this compound?

A11: The provided research primarily focuses on the scientific aspects of this compound and does not detail specific SHE regulations. As with all potent pharmaceutical compounds, appropriate safety protocols and handling guidelines must be followed.

Q12: How is this compound absorbed, distributed, metabolized, and excreted?

A13: Studies in mice have shown that this compound is rapidly absorbed and distributed throughout the body after oral administration. [] It is extensively metabolized, with a significant portion eliminated in the urine as unchanged drug and metabolites. []

Q13: Does the presence of a tumor affect the pharmacokinetics of this compound?

A14: Studies comparing healthy and tumor-bearing mice suggest that the presence of a tumor does not significantly alter the pharmacokinetic parameters of this compound. []

Q14: What is the in vitro and in vivo efficacy of this compound?

A15: this compound has demonstrated significant activity against various human tumor cell lines in vitro, including melanoma, lung, colon, and sarcoma cell lines. [, , ] In vivo studies using murine tumor models have shown that this compound exhibits potent antitumor effects against a broad spectrum of tumors, including leukemias, lymphomas, melanomas, and sarcomas. [, , , ]

Q15: Has this compound shown efficacy in any clinical trials?

A16: While this compound showed promise in preclinical studies, clinical trials have yielded limited success. A phase I trial identified thrombocytopenia as a dose-limiting toxicity. [] Phase II trials in ovarian cancer patients did not show significant activity. []

Q16: What are the known mechanisms of resistance to this compound?

A17: One of the major mechanisms of resistance to this compound is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). [, , , , , , ] MGMT removes the alkyl group from the O-6 position of guanine, thereby counteracting the cytotoxic effects of this compound.

Q17: Does cross-resistance exist between this compound and other alkylating agents?

A18: Cross-resistance has been observed between this compound and other chloroethylating agents, such as carmustine, likely due to shared mechanisms of DNA damage and repair. [, ] Additionally, cells resistant to methylating agents like temozolomide may also show cross-resistance to this compound, especially if the resistance involves MGMT overexpression. [, ]

Q18: What are the known toxicities associated with this compound?

A19: The provided research highlights thrombocytopenia as a dose-limiting toxicity of this compound. [] This suggests that this compound can suppress bone marrow function, leading to a decrease in platelet count.

Q19: Are there strategies to improve the delivery of this compound to specific targets?

A20: While the provided research focuses on the inherent properties of this compound, researchers are exploring strategies to improve drug delivery and targeting. One approach involves conjugating this compound to peptides or other molecules that can recognize and bind to specific tumor cell surface markers. [, ] This could enhance the delivery of this compound to tumor cells, potentially increasing efficacy and reducing off-target effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.